Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 1-Isobutyl-5-methyl-1H-pyrazole
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 1-Isobutyl-5-methyl-1H-pyrazole
Introduction & Strategic Importance
As the demand for metabolically stable, highly specific small molecules accelerates, the pyrazole core has emerged as a privileged scaffold in modern drug discovery ()[1]. Within this class, 1-isobutyl-5-methyl-1H-pyrazole represents a highly specialized, sterically tuned building block. The precise spatial arrangement of the N1-isobutyl and C5-methyl groups makes it an ideal pharmacophore for designing biased G-protein-coupled receptor (GPCR) agonists, particularly those targeting the APELIN (APJ) receptor[2].
This guide provides an authoritative breakdown of the molecule’s physicochemical profile, the mechanistic causality behind its regioselective synthesis, and self-validating protocols for its isolation.
Physicochemical & Structural Profiling
Understanding the baseline properties of 1-isobutyl-5-methyl-1H-pyrazole is critical for downstream chromatographic and biological assays. The molecule features a five-membered 1,2-diazole ring, where the N1 position is alkylated with an isobutyl group, and the C5 position is methylated, leaving the C3 and C4 positions unsubstituted[3].
Table 1: Core Chemical and Structural Data
| Property | Value |
| Chemical Name | 1-Isobutyl-5-methyl-1H-pyrazole |
| CAS Registry Number | 405548-41-6 |
| Molecular Formula | C₈H₁₄N₂ |
| Molecular Weight | 138.214 g/mol |
| IUPAC Nomenclature | 5-methyl-1-(2-methylpropyl)pyrazole |
| Canonical SMILES | CC1=CC=NN1CC(C)C |
| InChI Key | PXTRUYSGAWGMAK-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 17.8 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 2 |
Data compiled from standardized chemical inventories and verified supplier specifications ()[3].
Mechanistic Rationale: The Regioselectivity Challenge
A persistent challenge in pyrazole chemistry is achieving absolute regiocontrol. The traditional cyclocondensation of 1,3-dicarbonyl compounds (e.g., 3-oxobutanal) with alkylhydrazines typically yields a thermodynamically driven mixture of 1,3- and 1,5-isomers[4].
The Causality of Kinetic Control: To bypass this thermodynamic sink and exclusively isolate the 1,5-isomer, we must employ an enaminone precursor—specifically, 4-(dimethylamino)but-3-en-2-one .
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Nucleophilic Attack: Isobutylhydrazine possesses two nitrogen atoms; the primary amine (-NH₂) is significantly more nucleophilic than the secondary amine (-NHR).
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Electrophilic Discrimination: The enaminone presents two electrophilic sites. The β-carbon (C4) is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl.
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Atom Mapping: The primary -NH₂ selectively attacks the β-carbon via a Michael-type addition, displacing dimethylamine (HNMe₂). Subsequently, the secondary -NHR group condenses with the C2 carbonyl. Because the C2 position bears the methyl group, this kinetic pathway forces the methyl group into the C5 position of the resulting pyrazole ring, yielding 1-isobutyl-5-methyl-1H-pyrazole with >95% regioselectivity.
Regioselective synthesis workflow of 1-isobutyl-5-methyl-1H-pyrazole via kinetic control.
Self-Validating Experimental Protocol: 1,5-Isomer Synthesis
As a standard practice in advanced application science, protocols must not be "blind." The following methodology integrates real-time, in-process quality control (QC) checks to ensure the system is self-validating at every phase ()[5].
Step-by-Step Execution
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Reagent Preparation: Dissolve 10.0 mmol of 4-(dimethylamino)but-3-en-2-one in 20 mL of anhydrous ethanol under a nitrogen atmosphere.
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Hydrazine Addition: Slowly add 11.0 mmol (1.1 eq) of isobutylhydrazine hydrochloride, followed by 0.5 mL of glacial acetic acid to catalyze the condensation.
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Thermal Cycling: Reflux the mixture at 80°C for 4 to 6 hours.
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Workup: Concentrate the crude mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst and hydrazine salts.
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Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc).
In-Process Quality Control (Self-Validation)
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Visual & TLC Validation: The starting enaminone is pale yellow and highly UV-active at 254 nm (R_f ~0.4 in 1:1 Hex/EtOAc). The reaction is validated as complete when the solution transitions to a deep orange and the enaminone spot is entirely replaced by the pyrazole product (R_f ~0.6), which exhibits weaker UV absorbance but stains strongly with iodine.
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Aqueous pH Check: During workup, validate that the aqueous phase pH is strictly between 7.5 and 8.0. If it is too acidic, the pyrazole nitrogen will protonate, dragging the product into the aqueous waste layer.
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NMR Regiochemical Validation (Critical): To definitively prove the isolation of the 1,5-isomer over the 1,3-isomer, perform a 2D NOESY NMR experiment. You must observe a clear spatial correlation (cross-peak) between the N1-isobutyl methylene protons (δ ~3.8 ppm) and the C5-methyl protons (δ ~2.2 ppm). The absence of this cross-peak indicates a failure in regiocontrol.
Pharmacological Application: Biased GPCR Agonism
Beyond its utility as a chemical building block, the 1-isobutyl-5-methyl-1H-pyrazole core is highly prized in the development of targeted therapeutics, particularly for cardiovascular and pulmonary diseases[2].
When integrated into larger peptidomimetic or small-molecule scaffolds, the steric bulk of the N1-isobutyl group interacts specifically with the hydrophobic pockets of the APELIN (APJ) receptor. This interaction drives biased agonism —a phenomenon where the receptor preferentially activates the therapeutic Gαi protein signaling pathway (promoting vasodilation and inotropy) while actively avoiding the recruitment of β-arrestin, which is responsible for adverse cardiac hypertrophy ()[2].
Biased GPCR signaling pathway modulated by pyrazole-based APJ receptor agonists.
References
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Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists Source: Journal of Medicinal Chemistry (PubMed Central) URL:[Link]
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Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (PubMed Central) URL:[Link]
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Recent Advances in Synthesis and Properties of Pyrazoles Source: Molecules (MDPI) URL:[Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
